2-Propyl-1,2,3,4-tetrahydroquinoline
Description
Significance of 1,2,3,4-Tetrahydroquinoline (B108954) Scaffolds in Research
The 1,2,3,4-tetrahydroquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govresearchgate.net
The tetrahydroquinoline nucleus is a common structural feature in a vast number of natural products, particularly alkaloids. tandfonline.comnih.govnih.gov These naturally occurring compounds often exhibit significant biological activities. For instance, alkaloids such as angustureine, galipeine, and cuspareine, which are found in the bark of the South American angostura tree (Galipea officinalis), are structurally described as 2-alkyl-1-methyl-1,2,3,4-tetrahydroquinolines. researchgate.net Other examples include helquinoline, an antibiotic, and martinellic acid, a bradykinin (B550075) receptor antagonist. nih.govmdpi.com The widespread presence of the THQ core in these diverse and potent natural molecules underscores its evolutionary selection as a favorable structure for biological interactions. tandfonline.comnih.gov
The versatility of the tetrahydroquinoline scaffold has been extensively leveraged by the pharmaceutical and agrochemical industries. chemimpex.comdatahorizzonresearch.comproquest.com In pharmaceuticals, THQ derivatives have been developed into drugs with a wide array of therapeutic uses. ontosight.ai Notable examples include Oxamniquine, an anthelmintic drug used to treat schistosomiasis, Nicainoprol, an antiarrhythmic agent, and Virantmycin, an antiviral and antifungal antibiotic. wikipedia.orgnih.gov The THQ structure serves as a crucial intermediate and building block in the synthesis of these and other active pharmaceutical ingredients (APIs). chemimpex.comdatahorizzonresearch.com Its utility also extends to the agrochemical sector, where it is used in the creation of pesticides and herbicides. chemimpex.comchemicalbook.com
| Compound Name | Class | Biological Application/Significance |
|---|---|---|
| Oxamniquine | Pharmaceutical | Anthelmintic agent for schistosomiasis. wikipedia.orgnih.gov |
| Nicainoprol | Pharmaceutical | Antiarrhythmic drug. wikipedia.orgnih.gov |
| Virantmycin | Pharmaceutical | Antiviral and antifungal antibiotic. wikipedia.orgnih.gov |
| Cuspareine | Natural Product | Antibacterial and cytotoxic activity. nih.gov |
| Helquinoline | Natural Product | Antibiotic properties. nih.gov |
| Martinellic Acid | Natural Product | Bradykinin B1 and B2 receptor antagonist. nih.gov |
In organic synthesis, the 1,2,3,4-tetrahydroquinoline framework is a highly valued building block. chemimpex.com Its stable bicyclic structure can be readily functionalized at various positions, allowing chemists to systematically modify its properties and explore a wide chemical space. chemimpex.com The development of domino, tandem, or cascade reactions has provided highly efficient pathways to synthesize complex THQ derivatives from simple starting materials. nih.gov These synthetic strategies, including the Povarov reaction and other multicomponent reactions, enable the construction of diverse molecular architectures, making the THQ scaffold a foundational element in the design and synthesis of novel compounds for drug discovery and materials science. researchgate.netnih.gov
Scope of Academic Research on 2-Propyl-1,2,3,4-tetrahydroquinoline
While the broader class of tetrahydroquinolines is extensively studied, academic research on the specific compound this compound is often contextualized within the study of 2-alkyl substituted THQs and the development of new synthetic methodologies.
The exploration of derivatives and analogs of this compound is an active area of research, driven by the potential to discover new therapeutic agents. nih.govproquest.com Synthetic chemists continuously develop novel methods to create libraries of substituted tetrahydroquinolines, including variations at the 2-position. mdpi.comorganic-chemistry.org By synthesizing analogs with different alkyl chains, or by introducing other functional groups onto the this compound scaffold, researchers can fine-tune the molecule's properties. This approach allows for the systematic investigation of how structural modifications impact pharmacological effects, such as anticancer, anti-inflammatory, or antimicrobial activities, which are frequently associated with the THQ core. ontosight.aiproquest.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-7,11,13H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBHSJQNWVSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,3,4 Tetrahydroquinolines and 2 Propyl Analogs
Classical and Established Synthetic Approaches
Established synthetic routes to 2-propyl-1,2,3,4-tetrahydroquinoline and related structures can be broadly categorized into hydrogenation/reduction strategies and cyclization reactions. These methods offer direct and efficient pathways to the saturated heterocyclic system from readily available starting materials.
The most direct approach for synthesizing 1,2,3,4-tetrahydroquinolines involves the reduction of the corresponding quinoline (B57606) precursors . This strategy leverages the aromatic quinoline core, which can be selectively hydrogenated to yield the desired saturated heterocyclic product.
The hydrogenation of quinolines is a fundamental method for accessing the 1,2,3,4-tetrahydroquinoline (B108954) core nih.gov. This transformation can be achieved using various reducing agents and catalytic systems. The reaction typically proceeds via a dihydroquinoline intermediate, which is then further reduced to the fully saturated tetrahydroquinoline nih.gov. For instance, a cobalt-amido cooperative catalyst has been shown to convert quinolines to 1,2-dihydroquinolines, which can be subsequently reduced to the corresponding tetrahydroquinolines by using two equivalents of the hydrogen source, H₃N·BH₃ nih.gov. This stepwise reduction highlights the role of dihydroquinolines as key intermediates in the formation of the final tetrahydroquinoline product nih.gov.
The direct precursor for the synthesis of this compound via this method is 2-propylquinoline. The reduction of this substrate can be accomplished through catalytic hydrogenation, a process where a precursor like 1-(4-hydroxyquinolin-2-yl)propan-2-one is first converted to 2-propylquinoline and then subsequently hydrogenated clockss.org.
Domino reactions, which involve multiple bond-forming events in a single operation, provide an efficient route to tetrahydroquinolines nih.govmdpi.com. One such strategy is the reductive cyclization of ω-nitroalkenes or related structures scispace.com. Specifically, the synthesis of 2-substituted-1,2,3,4-tetrahydroquinolines can be achieved through the reductive cyclization of 2-nitroaryl ketones and aldehydes nih.gov.
This process is initiated by the reduction of the nitro group to an amino group, which then participates in an intramolecular cyclization with the adjacent ketone or aldehyde. The resulting cyclic imine intermediate is subsequently reduced in the same pot to yield the final tetrahydroquinoline product nih.gov. For the synthesis of this compound, a suitable precursor would be 1-(2-nitrophenyl)pentan-2-one. A general protocol for this transformation involves catalytic hydrogenation using 5% Palladium on carbon (Pd/C) as the catalyst nih.gov. This method is highly efficient, often resulting in excellent yields nih.gov.
| Precursor Type | Example Precursor for 2-Propyl Analog | Catalyst | Key Steps | Ref |
| 2-Nitroaryl Ketone | 1-(2-nitrophenyl)pentan-2-one | 5% Pd/C | 1. Nitro group reduction. 2. Intramolecular cyclization to a cyclic imine. 3. In-situ reduction of the imine. | nih.gov |
| 2-Nitrochalcone | 1-Aryl-3-(2-nitrophenyl)prop-2-en-1-one | Pd/C | 1. Reduction of nitro group and double bond. 2. Intramolecular cyclization. | nih.gov |
Metal-catalyzed hydrogenation is the most prevalent method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines nih.gov. A wide array of transition metal catalysts, including both precious and base metals, have been successfully employed for this transformation.
Noble Metal Catalysts: Catalysts based on noble metals such as palladium (Pd), platinum (Pt), rhodium (Rh), ruthenium (Ru), and iridium (Ir) are highly effective for the hydrogenation of N-heterocycles nih.govresearchgate.net. These catalysts can operate under homogeneous or heterogeneous conditions and are known for their high activity nih.govresearchgate.net. For example, cyclometalated Ir(III) complexes have been shown to be robust catalysts for the homogeneous hydrogenation of quinolines under mild conditions (1 atm H₂) researchgate.net. Similarly, ruthenium-p-cymene complexes are efficient for transfer hydrogenation reactions mdpi.com.
Base Metal Catalysts: Driven by the high cost and scarcity of noble metals, significant research has focused on developing catalysts from more abundant first-row transition metals like cobalt (Co), iron (Fe), and manganese (Mn) nih.govnih.gov. A pyrolyzed, augmented cobalt-salen complex supported on silica (Co@SiO₂) has been developed as a robust heterogeneous catalyst for the hydrogenation of various quinolines to their corresponding tetrahydroquinolines in high yields nih.gov. Another approach utilizes a manganese PN³ pincer complex, which catalyzes the synthesis of THQs from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology, where the quinoline intermediate is hydrogenated in situ nih.gov.
| Catalyst System | Substrate | Conditions | Yield | Ref |
| Co@SiO₂ (heterogeneous) | Quinolines | H₂ gas, batch or continuous flow | Good to excellent | nih.gov |
| Manganese PN³ pincer complex | 2-Aminobenzyl alcohol + Secondary alcohol | 120 °C, KH/KOH base | 60-95% | nih.gov |
| [Fe(III)(F₂₀TPP)Cl] | 2-Nitrochalcones | Dichloromethane | 65-90% | nih.gov |
| RuCl₃ | 2-Methylquinoline + 2-Naphthaldehyde | t-BuOK | - | mdpi.com |
While metal-catalyzed systems are common, metal-free approaches for the hydrogenation of quinolines have also been developed, offering an environmentally benign alternative thieme-connect.commdpi.com. These methods often utilize organocatalysts to facilitate the transfer of hydrogen from a suitable donor to the quinoline substrate.
A prominent example is the Brønsted acid-catalyzed transfer hydrogenation using a Hantzsch dihydropyridine ester as the hydrogen source thieme-connect.com. This organocatalytic system effectively reduces a variety of substituted quinolines to 1,2,3,4-tetrahydroquinolines in excellent yields under mild reaction conditions with low catalyst loading thieme-connect.com. The reaction is believed to proceed through protonation of the quinoline by the Brønsted acid, which activates it for subsequent hydrogen transfer from the Hantzsch ester thieme-connect.com. The initial 1,4-hydrogen addition is considered the rate-determining step thieme-connect.com. Boronic acids have also been employed as catalysts for the reduction of quinolines with Hantzsch esters, where they are proposed to act as both Lewis acids and hydrogen-bond donors to activate the quinoline ring organic-chemistry.orgacs.org.
| Catalyst System | Hydrogen Source | Key Features | Ref |
| Brønsted Acid | Hantzsch Dihydropyridine | Metal-free, mild conditions, low catalyst loading, high yields. | thieme-connect.com |
| Boronic Acid | Hantzsch Ester | Metal-free, one-pot tandem reduction and alkylation possible. | organic-chemistry.orgacs.org |
| B(C₆F₅)₃ | Hydrosilanes | Metal-free, proceeds via a 1,4-dihydroquinoline intermediate. | organic-chemistry.org |
Beyond the reduction of pre-formed quinoline rings, 1,2,3,4-tetrahydroquinolines can be constructed through various intramolecular cyclization reactions datapdf.comthieme-connect.com. These methods build the heterocyclic ring from acyclic precursors. A palladium-catalyzed formal (4+2) cycloaddition involving the activation of C(sp³)–H bonds provides a direct route to the tetrahydroquinoline skeleton acs.org. This reaction uses amidotolyl precursors and allenes as the annulation partners, catalyzed by Pd(II) in combination with N-acetylated amino acid ligands, to assemble the highly substituted THQ core acs.org. Another approach involves the acid-catalyzed reaction of enamides with benzyl azide, which proceeds through an N-phenyliminium intermediate followed by nucleophilic addition and cyclization to yield fused-ring tetrahydroquinolines mdpi.com.
Cyclization Reactions
Acid-Catalyzed Ring Closures and Rearrangements
Acid-catalyzed reactions represent a fundamental approach to the synthesis of the tetrahydroquinoline framework. These methods often involve the formation of a key iminium intermediate, which then undergoes cyclization. nih.gov A notable example is the reaction of enamides with benzyl azide under acidic conditions, typically using triflic acid. nih.gov This process initiates a rearrangement of the benzyl azide to form an N-phenyliminium intermediate. The enamide then acts as a nucleophile, attacking the iminium species, which is followed by cyclization to yield fused-ring tetrahydroquinolines. nih.gov This particular sequence has been shown to produce the desired heterocyclic products with complete cis diastereoselectivity in yields ranging from 23% to 85%. nih.gov
Strong acids like concentrated HCl have also been employed in domino sequences, such as the dissolving metal reduction-cyclization of nitro compounds using iron powder. nih.gov The strength of the acid is a critical factor in achieving efficient conversion, with studies indicating that iron in concentrated HCl at elevated temperatures provides superior results. nih.gov
| Catalyst/Reagent | Reactants | Product Type | Yield | Diastereoselectivity |
| Triflic Acid | Enamides, Benzyl Azide | Fused-ring Tetrahydroquinolines | 23-85% | Complete cis |
| Iron / conc. HCl | Nitroaryl compounds | 2-Aryl-2,3-dihydro-4(1H)-quinolinones | 72-88% | Not specified |
Thermal Cyclizations
High-temperature or thermal cyclizations offer another pathway to the tetrahydroquinoline core. nih.govresearchgate.net One such method is the thermal annulation of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes. mdpi.com This reaction proceeds under thermal conditions to generate the tetrahydroquinoline ring system. These high-temperature methods are classified as a key type of domino reaction for constructing this heterocyclic scaffold. nih.govresearchgate.net
| Reactant Type | Reaction Condition | Product |
| N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes | Thermal | Tetrahydroquinolines |
Modern and Efficient Synthetic Methodologies
The development of modern synthetic methods has focused on efficiency, atom economy, and selectivity. Domino reactions, in particular, have become a powerful strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation. nih.gov
Domino (Tandem/Cascade) Reactions
Domino reactions, also referred to as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov This approach offers significant advantages, including reduced waste, high atom economy, and the ability to construct complex molecular architectures with high selectivity. nih.gov For tetrahydroquinoline synthesis, these domino strategies can be broadly categorized into several types, including sequences terminated by nucleophilic aromatic substitution (SNAr), acid-catalyzed ring closures, and metal-promoted processes. nih.govresearchgate.net
Reductive Amination-Nucleophilic Aromatic Substitution (SNAr) Sequences
A prime example of an efficient domino strategy is the reductive amination-nucleophilic aromatic substitution (SNAr) sequence. researchgate.net This method has been utilized to prepare tetrahydroquinolines from substrates containing a side-chain carbonyl group and an activated aromatic ring (e.g., with a fluoride leaving group). researchgate.net The sequence is initiated by a reductive amination of the carbonyl group, forming an amine. This newly formed amine then undergoes an intramolecular SNAr reaction, displacing the fluoride on the aromatic ring to close the six-membered heterocycle. researchgate.netmdpi.com This process has been shown to be effective for both aldehydes and ketones, with ketones generally providing higher yields due to their greater stability under the reaction conditions. researchgate.net The desired tetrahydroquinolines have been obtained in yields ranging from 58% to 98%. researchgate.net
| Substrate Features | Key Steps | Yield |
| Side-chain carbonyl, Activated aromatic ring (e.g., o-fluorobenzaldehyde derivatives) | 1. Reductive Amination 2. Intramolecular SNAr | 58-98% |
Intramolecular Hydroarylation
Transition metal-catalyzed intramolecular hydroarylation (IMHA) has emerged as a powerful tool for synthesizing dihydroquinolines and tetrahydroquinolines. nih.gov Gold catalysts, in particular, have been extensively used to activate the carbon-carbon triple bond of N-substituted-N-propargyl anilines, facilitating an electrophilic source-mediated cyclization. nih.govorganic-chemistry.org For instance, gold(I) catalysis effectively promotes the 6-endo cyclization of N-ethoxycarbonyl protected-N-propargylanilines to afford 4-substituted-1,2-dihydroquinolines in good to high yields. nih.gov The subsequent reduction of the dihydroquinoline product, which can often be achieved in a tandem fashion, leads to the corresponding 1,2,3,4-tetrahydroquinoline. organic-chemistry.org This methodology is noted for its simple reaction conditions, high efficiency, and excellent regioselectivity. organic-chemistry.org
| Catalyst System | Substrate | Intermediate Product | Final Product (after reduction) |
| Gold(I) complexes | N-Aryl propargylamines | 1,2-Dihydroquinolines | 1,2,3,4-Tetrahydroquinolines |
1,5-Hydride Transfer/Cyclization Reactions
The 1,5-hydride transfer/cyclization cascade is an internal redox process that enables the functionalization of otherwise inert C-H bonds to form heterocyclic structures. nih.gov This reaction is typically triggered by the formation of an iminium ion from an ortho-amino benzaldehyde derivative. The subsequent intramolecular 1,5-hydride shift from a C(sp3)-H bond to the iminium ion generates a new intermediate that readily cyclizes to form the tetrahydroquinoline ring. nih.govfrontiersin.org This strategy has been successfully employed to synthesize structurally diverse spirooxindole-fused tetrahydroquinolines. frontiersin.org For example, the reaction of 2-(pyrrolidin-1-yl)benzaldehyde with indolin-2-one, often promoted by solvents like hexafluoroisopropanol (HFIP), proceeds through a Knoevenagel condensation followed by the 1,5-hydride shift/cyclization sequence to yield spiro-tetrahydroquinolines in moderate to good yields (32-89%) and with high diastereoselectivity. frontiersin.org Thiourea catalysts have also been shown to promote related cyclizations, affording 1,2,3,4-tetrahydroquinolines in good to excellent yields. researchgate.net
| Reaction Type | Key Intermediate | Product Type | Yield |
| Knoevenagel/ mdpi.comorganic-chemistry.org-Hydride Shift/Cyclization | Iminium ion | Spirooxindole-fused Tetrahydroquinolines | 32-89% |
| Thiourea-catalyzed 1,5-Hydride Transfer/Cyclization | Iminium ion | 1,2,3,4-Tetrahydroquinolines | Up to 99% |
Povarov Reaction (Aza-Diels-Alder Cycloaddition)
The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful and versatile tool for the synthesis of tetrahydroquinolines. thieme-connect.combohrium.comnih.gov This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene. nih.gov It provides a direct route to highly functionalized tetrahydroquinolines and is amenable to both multi-step and multi-component variations. nih.govicm.edu.plindexcopernicus.comsci-rad.com
The Povarov reaction can be performed in a multi-component fashion, where an aniline, an aldehyde, and an alkene react in a single pot to generate the tetrahydroquinoline product. nih.goveurekaselect.comresearchgate.net This approach offers high atom and step economy. Alternatively, a multi-step procedure can be employed where the imine is pre-formed before the cycloaddition step. icm.edu.plindexcopernicus.comsci-rad.com The choice between these variations often depends on the specific substrates and desired outcome. The multi-component approach is generally more convergent, while the multi-step approach may offer better control over the reaction. icm.edu.plindexcopernicus.comsci-rad.com
The Povarov reaction is typically catalyzed by Lewis or Brønsted acids. bohrium.comnih.govrsc.org Lewis acids such as scandium triflate (Sc(OTf)₃) and indium trichloride (InCl₃) have been shown to be effective catalysts for this transformation. nih.govnih.govrsc.org The catalyst plays a crucial role in activating the imine towards nucleophilic attack by the alkene. nih.govrsc.org Theoretical studies have provided insights into the reaction mechanism, suggesting a stepwise process involving a Mannich-type addition followed by an intramolecular Friedel-Crafts cyclization. nih.govrsc.org The choice of catalyst can significantly influence the reaction rate and yield. icm.edu.plindexcopernicus.comsci-rad.com
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | InCl₃ | DCM | High |
| 2 | Sc(OTf)₃ | Acetonitrile (B52724) | Good |
| 3 | FeCl₃ | - | Good |
Organocatalytic and Asymmetric Synthesis
The development of organocatalytic and asymmetric methods for the synthesis of tetrahydroquinolines has been a major area of research, enabling the preparation of enantioenriched products with high biological activity.
Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of tetrahydroquinolines. organic-chemistry.orgnih.govresearchgate.net These catalysts can promote reactions through hydrogen bonding, activating the substrate and controlling the stereochemical outcome. nih.gov Chiral phosphoric acid-catalyzed reactions for the synthesis of tetrahydroquinolines include asymmetric transfer hydrogenations of quinolines and dehydrative cyclization/asymmetric reduction sequences of 2-aminochalcones. organic-chemistry.orgnih.gov These methods provide access to chiral tetrahydroquinolines in high yields and with excellent enantioselectivities. nih.gov
In the context of the Povarov reaction, chiral phosphoric acids have been used to catalyze the enantioselective three-component reaction of aldehydes, anilines, and N-vinylcarbamates, affording cis-2,4-disubstituted tetrahydroquinolines with high enantiomeric excesses. organic-chemistry.org The catalyst facilitates the formation of a chiral ion pair, which directs the stereoselective cycloaddition.
| Reaction Type | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid | up to 99 | up to 99 |
| Dehydrative Cyclization/Reduction | Chiral Phosphoric Acid | Excellent | Excellent |
| Three-Component Povarov Reaction | Chiral Phosphoric Acid | Good | Excellent |
Enantioselective Synthesis via Visible-Light Induction
The convergence of Brønsted acid catalysis and visible-light induction has enabled a highly effective method for the enantioselective synthesis of 2-substituted tetrahydroquinolines. This approach proceeds through a relay mechanism involving a visible-light-induced cyclization of 2-aminoenones, followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. nih.gov This dual catalytic system allows for the construction of the chiral tetrahydroquinoline core with high levels of stereocontrol.
The reaction is initiated by the visible-light-promoted cyclization of a 2-aminoenone substrate. The resulting intermediate is then subjected to an asymmetric transfer hydrogenation mediated by a chiral phosphoric acid and a Hantzsch ester as the hydrogen source. This second step establishes the stereocenter at the 2-position. The methodology has been shown to be applicable to substrates that yield 2-alkyl-substituted tetrahydroquinolines, providing a valuable route to chiral compounds like this compound.
Table 1: Enantioselective Synthesis of a 2-Alkyl-1,2,3,4-tetrahydroquinoline via Visible-Light Induction
| Entry | 2-Aminoenone Substrate | Chiral Phosphoric Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|
Note: This table is a representative example for a 2-alkyl analog, as a specific example for the 2-propyl derivative under these conditions was not detailed in the reviewed literature.
Other Specialized Approaches
Beyond visible-light-induced methods, a range of other specialized synthetic strategies have been developed for the construction of the 1,2,3,4-tetrahydroquinoline ring system. These methods often employ unique catalytic systems or reaction cascades to achieve the desired molecular complexity.
Copper-Catalyzed Reactions
Copper catalysis offers a versatile and cost-effective platform for the synthesis of quinolines, which are the aromatic precursors to tetrahydroquinolines. An efficient aerobic synthesis of substituted quinolines from anilines and aldehydes has been developed, which proceeds through C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage. wikipedia.orgacs.org While this method directly produces quinolines, the resulting 2-alkylquinolines can be readily reduced to the corresponding 2-alkyl-1,2,3,4-tetrahydroquinolines in a subsequent step. For instance, the reaction of an aniline with butyraldehyde would be expected to yield 2-propylquinoline, which can then be hydrogenated to the target compound.
More direct copper-catalyzed methods for the synthesis of tetrahydroquinolines have also been explored, often involving cyclization reactions. nih.gov These reactions can provide a more atom-economical route to the desired saturated heterocyclic core.
Table 2: Copper-Catalyzed Synthesis of 2-Substituted Quinolines
| Entry | Aniline | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
Note: This table represents the synthesis of a 2-substituted quinoline precursor. The subsequent reduction to a tetrahydroquinoline is a standard procedure. A specific example for butyraldehyde to form 2-propylquinoline was not detailed in the reviewed literature under these specific conditions.
Dehydrative [4+2] Aza-Annulation
An intermolecular dehydrative [4+2] aza-annulation of secondary N-arylamides with alkenes provides a direct and divergent route to various aza-heterocycles, including 3,4-dihydroquinolines. nih.govorganic-chemistry.org These intermediates can be efficiently reduced in a one-pot fashion to yield 1,2,3,4-tetrahydroquinolines. The reaction is typically activated by trifluoromethanesulfonyl anhydride (Tf₂O) under mild conditions. The use of an appropriate alkene, such as 1-pentene, would lead to the formation of a 2-propyl-substituted dihydroquinoline, which upon reduction with a reagent like sodium borohydride (NaBH₄), would afford this compound.
This methodology is notable for its broad substrate scope and functional group tolerance, making it a valuable tool for the synthesis of a diverse library of tetrahydroquinoline derivatives.
Note: This table is a representative example for a 2-butyl analog, as a specific example for the 2-propyl derivative was not detailed in the reviewed literature.
Polyphosphoric Acid-Assisted Reactions and Aza-Cope Rearrangement
Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, particularly for acid-catalyzed cyclization and rearrangement reactions. ccsenet.org The Combes quinoline synthesis, a classic method for preparing quinolines, involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The use of PPA as the catalyst can be highly effective in promoting the ring closure. To generate a 2-propylquinoline, a β-diketone such as 2,4-heptanedione would be reacted with an aniline in the presence of PPA. The resulting 2-propyl-4-methylquinoline can then be reduced to the corresponding tetrahydroquinoline. While not a direct synthesis of the tetrahydroquinoline, this PPA-assisted method provides a reliable route to the quinoline precursor.
The Aza-Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a nitrogen atom, can also be employed in the synthesis of nitrogen-containing heterocycles, although its application to the direct synthesis of this compound is less commonly reported.
Table 4: Polyphosphoric Acid-Assisted Combes Synthesis of a 2,4-Disubstituted Quinoline
| Entry | Aniline | β-Diketone | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|
Note: This table illustrates the synthesis of a 2,4-dimethylquinoline precursor. The use of 2,4-heptanedione would be required for the synthesis of the 2-propyl analog.
Pummerer-Type Reactions
The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxythioether. This reaction and its variants can be cleverly employed to trigger cyclization reactions for the formation of heterocyclic rings. A Pummerer reaction-enabled modular synthesis of alkyl quinoline-3-carboxylates and 3-arylquinolines from amino acids has been reported. acs.orgorganic-chemistry.org In this method, an acidic iodine-dimethyl sulfoxide (I₂-DMSO) system is used to generate C1 and C2 synthons from DMSO and an amino acid, respectively. These synthons then undergo a formal [3+2+1] annulation with an aniline to form the quinoline core. While this specific methodology leads to 3-substituted quinolines, the underlying principle of using a Pummerer-type reaction to generate a reactive intermediate for cyclization could potentially be adapted for the synthesis of 2-substituted quinolines.
A more direct application involves the Pummerer-type cyclization of N-aryl-N-methyl-3-(phenylsulfinyl)propionamides, which leads to the formation of 2-quinolones. nih.gov These quinolones could then be further elaborated to the desired this compound.
Table 5: Pummerer Reaction-Enabled Synthesis of 3-Substituted Quinolines
| Entry | Amino Acid | Aniline | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
Note: This table describes the synthesis of a quinoline-3-carboxylate. The direct synthesis of a 2-propyl-tetrahydroquinoline via a Pummerer-type reaction is not well-documented in the reviewed literature.
One-Pot Synthetic Methods
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. The Povarov reaction, a formal [4+2] cycloaddition between an aniline, an aldehyde, and an alkene, is a powerful one-pot method for the synthesis of tetrahydroquinolines. researchgate.net By selecting the appropriate starting materials, this reaction can be used to generate a wide variety of substituted tetrahydroquinolines. For the synthesis of this compound, an aniline would be reacted with butyraldehyde and a suitable dienophile.
Numerous variations of the Povarov reaction have been developed, employing different catalysts and reaction conditions to improve yields and stereoselectivity. nih.govnih.gov These one-pot methods provide a highly convergent and flexible approach to the synthesis of the this compound core structure.
Table 6: One-Pot Povarov Reaction for the Synthesis of a 2,4-Disubstituted Tetrahydroquinoline
| Entry | Aniline | Aldehyde | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
Note: This table represents a typical Povarov reaction. To obtain a 2-propyl derivative, butyraldehyde would be used as the aldehyde component.
Synthetic Challenges and Advancements for this compound
The synthesis of this compound, a chiral heterocyclic compound, presents distinct challenges, primarily centered on achieving high yields and controlling stereoselectivity. The creation of the stereogenic center at the C2 position requires precise control to obtain the desired enantiomer, which is crucial for its potential applications. Traditional methods often necessitate harsh reaction conditions, multi-step procedures, and the use of stoichiometric, often toxic, reagents, which can limit their efficiency and environmental viability.
Advancements in Catalytic Systems
Recent advancements have focused on overcoming these challenges through the development of novel catalytic methodologies. These modern approaches offer milder reaction conditions, improved atom economy, and, most importantly, superior stereocontrol. nih.gov Asymmetric catalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of this compound and its analogs.
One of the most successful strategies involves the asymmetric hydrogenation of 2-propylquinoline using transition metal catalysts complexed with chiral ligands. nih.gov Iridium, rhodium, and ruthenium-based catalysts have demonstrated significant efficacy. For instance, chiral iridium catalysts paired with specific phosphine ligands can facilitate transfer hydrogenation from a hydrogen donor like Hantzsch ester or isopropanol, yielding the product with high enantioselectivity under relatively mild conditions.
Another innovative approach is the use of relay catalysis, combining an achiral gold complex with a chiral Brønsted acid. This dual catalytic system enables a direct transformation of 2-(2-propynyl)aniline derivatives into chiral tetrahydroquinolines. organic-chemistry.org The gold catalyst facilitates the initial hydroamination/cyclization, while the chiral Brønsted acid orchestrates the subsequent asymmetric transfer hydrogenation, ensuring high enantiomeric purity. organic-chemistry.org
Furthermore, organocatalysis has provided a metal-free alternative for these transformations. Chiral phosphoric acids have been employed as the sole catalyst to mediate the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction with a Hantzsch ester, to afford 2-substituted tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org
A notable advancement involves a manganese-based pincer complex that facilitates the synthesis via a "borrowing hydrogen" methodology. This atom-efficient process couples 2-aminobenzyl alcohols with secondary alcohols, forming both a C-C and a C-N bond in a one-pot reaction, with water as the only byproduct. nih.gov
The following table summarizes selected modern catalytic methods applicable to the synthesis of 2-substituted tetrahydroquinolines, highlighting the advancements in achieving high yields and enantioselectivity.
Table 1: Comparison of Advanced Catalytic Methodologies for 2-Alkyl-1,2,3,4-tetrahydroquinoline Synthesis
| Catalytic System | Precursor Type | Key Features | Typical Yield (%) | Typical ee (%) |
|---|---|---|---|---|
| Gold Complex / Chiral Brønsted Acid | 2-(2-Propynyl)aniline | Relay catalysis enables consecutive hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org | High | >90 |
| Chiral Phosphoric Acid | 2-Aminochalcone | Organocatalytic dehydrative cyclization followed by asymmetric reduction. organic-chemistry.org | Excellent | >95 |
| Manganese PN³ Pincer Complex | 2-Aminobenzyl alcohol | "Borrowing Hydrogen" methodology; atom-efficient one-pot reaction. nih.gov | Good to Excellent | N/A (produces racemic) |
Chemical Reactivity and Transformations of 1,2,3,4 Tetrahydroquinolines
Ring-Opening and Rearrangement Reactions
The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is generally stable under many conditions. However, under specific catalytic processes, such as hydrodenitrogenation (HDN), ring-opening can be induced. This process is relevant in industrial applications like petroleum refining, where nitrogen-containing compounds are removed from fuel stocks.
Research Findings: In the context of hydrodenitrogenation, the transformation of 1,2,3,4-tetrahydroquinoline often proceeds through initial hydrogenation of the aromatic ring. researchgate.net Following this saturation, the C-N bonds within the heterocyclic ring are cleaved. For a 2-propyl substituted derivative, this pathway would ultimately lead to the formation of propyl-substituted cycloalkanes and ammonia, or through direct denitrogenation, could yield compounds like propylbenzene. researchgate.net
| Reaction Type | Typical Conditions | Products for 2-Propyl-1,2,3,4-tetrahydroquinoline |
| Hydrodenitrogenation (HDN) | High temperature, high pressure H₂, CoMoS catalyst | Propylcyclohexane, Propylbenzene, Ammonia |
While various rearrangement reactions are known for nitrogen-containing heterocycles, specific skeletal rearrangements for this compound are not widely documented in mainstream chemical literature. The stability of the fused ring system makes such transformations energetically unfavorable without specific catalytic activation.
Functional Group Interconversions on the Tetrahydroquinoline Core
The most versatile site for functional group interconversion on the this compound core is the secondary amine at the N-1 position. This nitrogen atom readily participates in a variety of common amine reactions.
Research Findings: The nucleophilic nitrogen can be easily modified through alkylation, acylation, and sulfonylation to introduce a wide range of substituents, thereby altering the molecule's physical and chemical properties.
N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. organic-chemistry.org For instance, reductive alkylation with a carbonyl compound in the presence of a reducing agent like a Hantzsch ester and a boronic acid catalyst provides N-alkylated tetrahydroquinolines. organic-chemistry.org
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base readily forms the corresponding N-acyl derivative (an amide). This is a robust and high-yielding transformation. A reported synthesis involved the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride to create a new hybrid molecule. mdpi.com
N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields N-sulfonylated products.
These transformations are fundamental in modifying the tetrahydroquinoline scaffold for various applications.
| Transformation | Reagent(s) | Functional Group Formed |
| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl (Tertiary Amine) |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl (Tertiary Amine) |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl (Amide) |
| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base (e.g., Pyridine) | N-Sulfonyl (Sulfonamide) |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS). The nitrogen atom acts as a powerful electron-donating group, increasing the electron density of the aromatic ring, particularly at the positions ortho and para to the nitrogen.
Research Findings: In the tetrahydroquinoline system, the "para" position is C-6, and the "ortho" positions are C-5 and C-8. Due to the fusion of the heterocyclic ring, the C-8 position is sterically unhindered compared to C-5. Therefore, electrophilic attack typically occurs at the C-6 and C-8 positions. The C-6 position is generally the most favored site for substitution due to a combination of electronic activation and minimal steric hindrance. numberanalytics.comyoutube.com
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), primarily at the C-6 position.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or in a polar solvent results in the introduction of a halogen atom, again favoring the C-6 position.
Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups to the aromatic ring, are also directed to the C-6 and C-8 positions. However, the strongly activating nature of the amine can lead to complications such as poly-substitution or reaction at the nitrogen atom, sometimes necessitating the use of a protecting group on the nitrogen. libretexts.org
| Reaction | Reagent(s) | Electrophile | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Nitro-2-propyl-1,2,3,4-tetrahydroquinoline |
| Bromination | Br₂, FeBr₃ | Br⁺ | 6-Bromo-2-propyl-1,2,3,4-tetrahydroquinoline |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 6-Acetyl-2-propyl-1,2,3,4-tetrahydroquinoline |
Oxidative Transformations
The this compound molecule is susceptible to oxidation at several positions, leading to different product classes depending on the oxidant and reaction conditions.
Research Findings: The principal oxidative transformations involve the heterocyclic ring, leading to either aromatization or the introduction of a carbonyl group.
Aromatization: One of the most common oxidative reactions of tetrahydroquinolines is dehydrogenation to form the corresponding aromatic quinoline (B57606). This can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or through catalytic methods. The product of this reaction would be 2-propylquinoline.
Oxidation to Iminium Ions: The oxidation of N-aryl cyclic amines can generate an intermediate iminium ion. For example, copper(I) bromide has been used to catalyze the oxidation of N-aryl amines, which can then participate in further reactions like [4+2] cycloadditions. nih.gov This involves oxidation at the C-2 position of the tetrahydroquinoline ring.
Oxidation to Amides (Lactams): The C-2 position, being alpha to the nitrogen atom, can be oxidized to a carbonyl group, forming a lactam. Ruthenium-based catalysts have been shown to facilitate the Cα–H oxidation of cyclic secondary amines to produce amides. thieme-connect.com In this case, the product would be 2-propyl-3,4-dihydroquinolin-1(2H)-one.
| Oxidative Reaction | Typical Reagent(s) | Product Type | Specific Product Name |
| Aromatization | MnO₂ or DDQ | Aromatic Heterocycle | 2-Propylquinoline |
| Cα–H Oxidation | RuCl₃, Peracetic acid | Lactam (Amide) | 2-Propyl-3,4-dihydroquinolin-1(2H)-one |
| Iminium Ion Formation | CuBr, Oxidant | Iminium Ion Intermediate | 2-Propyl-3,4-dihydroquinolinium |
Biological Activities and Pharmacological Potential of 2 Propyl 1,2,3,4 Tetrahydroquinoline and Its Analogs
Anticancer Activity
The tetrahydroquinoline framework is a prominent structural motif in a variety of natural and synthetic compounds that exhibit potent anticancer properties. researchgate.netgfcollege.in Analogs of 2-Propyl-1,2,3,4-tetrahydroquinoline have been investigated for their ability to combat cancer through multiple mechanisms, including the inhibition of critical cellular signaling pathways, reduction of cancer cell growth, and induction of programmed cell death.
Inhibition of Specific Cellular Pathways (e.g., mTOR)
While direct inhibition of the mTOR pathway by this compound is not extensively documented, its analogs have been shown to modulate other crucial signaling pathways involved in cancer progression. A significant target is the nuclear factor-κB (NF-κB) signaling cascade, which is often overactive in cancer cells, leading to increased proliferation and suppression of apoptosis. nih.gov Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been designed as potent NF-κB inhibitors. nih.gov For instance, the compound 5d (HSR1304) was found to block the nuclear translocation of NF-κB in LPS-stimulated MDA-MB-231 breast cancer cells, which likely contributes to its cytotoxic effects. nih.gov The dysregulation of NF-κB is associated with cancer, and its inhibition is a key strategy in developing novel anticancer therapies. nih.gov
Effects on Cell Proliferation and Viability
Numerous studies have demonstrated the antiproliferative effects of tetrahydroquinoline derivatives against a range of human cancer cell lines. nih.gov The cytotoxic potential often depends on the specific substitutions on the tetrahydroquinoline core. For example, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines were synthesized and tested for their ability to inhibit cancer cell growth. The lead compound, 3c , which features an unsubstituted phenyl ring at the 4-position, showed potent inhibition against several cancer cell lines, with IC50 values in the low micromolar range. nih.gov Another study highlighted that the 4-trifluoromethyl substituted derivative 4ag exhibited a more potent anti-glioblastoma effect than the standard chemotherapeutic agent temozolomide in SNB19 and LN229 cell lines. tuni.fi
The introduction of different functional groups can significantly enhance cytotoxicity. In one study, novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives were evaluated, and compound 6g was identified as having the most potent cytotoxicity against all tested human cancer cell lines. nih.gov
Table 1: Antiproliferative Activity of Tetrahydroquinoline Analogs
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| Compound 3c | H460 (Lung Carcinoma) | IC50 | 4.9 ± 0.7 | nih.gov |
| Compound 3c | A-431 (Skin Carcinoma) | IC50 | 2.0 ± 0.9 | nih.gov |
| Compound 3c | HT-29 (Colon Adenocarcinoma) | IC50 | 4.4 ± 1.3 | nih.gov |
| Compound 4ag | SNB19 (Glioblastoma) | IC50 | 38.3 | tuni.fi |
| Compound 4ag | LN229 (Glioblastoma) | IC50 | 40.6 | tuni.fi |
| Compound 5d (HSR1304) | Various | GI50 | 1.591 - 2.281 | nih.gov |
Apoptosis Induction
A key mechanism underlying the anticancer activity of tetrahydroquinoline analogs is the induction of apoptosis, or programmed cell death. mostwiedzy.pl The derivative 4ag was shown to trigger apoptosis in glioblastoma cells through the activation of Caspase-3/7. tuni.fi This process was linked to the generation of intracellular reactive oxygen species (iROS), which disrupted the mitochondrial membrane potential. tuni.fi
Further research into 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs) has elucidated the molecular mechanisms of apoptosis. These compounds were found to increase the Bax/Bcl-2 ratio, promote the cleavage of procaspase-3, and stimulate the release of cytochrome c into the cytosol. nih.gov The activation of p38 and JNK pathways, coupled with the inhibition of PI3K/Akt and ERK pathways, mediated the apoptosis induced by these compounds. nih.gov Similarly, certain 1-phenyl- and 1-cyclohexyl-tetrahydroisoquinoline derivatives have been identified as moderate to strong inducers of apoptosis in PC12 cells. nih.gov
Anti-inflammatory Effects
The tetrahydroquinoline scaffold is also associated with significant anti-inflammatory properties. gfcollege.inresearchgate.net Inflammation is a complex biological response, and its chronic dysregulation is linked to various diseases, including cancer. nih.gov The anti-inflammatory effects of these compounds are often tied to their ability to inhibit key inflammatory mediators and pathways.
Derivatives of 1,2,3,4-tetrahydroquinoline have been shown to inhibit NF-κB, a transcription factor that plays a central role in regulating immune and inflammatory responses. nih.govmdpi.com For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was found to alleviate NF-κB-mediated inflammation in a rat model of Parkinson's disease. mdpi.com The reduction in oxidative stress by HTHQ led to a decrease in the mRNA content of proinflammatory cytokines. mdpi.com
In another study, a synthetic tetrahydroisoquinoline alkaloid, MHTP (2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol), demonstrated a potent anti-inflammatory effect in vivo. nih.gov It produced an antiedematogenic effect by inhibiting the action of prostaglandin E2 (PGE2) and reduced the migration of leukocytes to inflamed areas. nih.gov In cell-based assays, MHTP decreased the production of nitric oxide (NO) and the levels of inflammatory cytokines IL-1β, IL-6, and IL-10 in LPS-stimulated macrophages. nih.gov Additionally, hybrid molecules combining ibuprofen with a 1,2,3,4-tetrahydroquinoline fragment have been synthesized and evaluated for their ability to inhibit albumin denaturation, a documented cause of inflammation. mdpi.com
Antioxidant Properties
Several derivatives of tetrahydroquinoline exhibit antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS). gfcollege.in Oxidative stress, caused by an imbalance of ROS, can damage vital biological molecules and is implicated in a wide range of diseases. semanticscholar.org
Other studies have evaluated the free radical scavenging activity of novel tetrahydroquinoline derivatives. N-propargyl tetrahydroquinolines were assessed using the stable DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, although their activity was not found to be superior to the standard, ascorbic acid. nih.gov In contrast, hybrid molecules of ibuprofen and 1,2,3,4-tetrahydroisoquinoline showed antioxidant activity, with the presence of benzene (B151609) nuclei in the structure noted to increase the effect. semanticscholar.org
Antiviral Activity (e.g., SARS-CoV-2)
The quinoline (B57606) core structure is found in several well-known antiviral and antimalarial drugs, such as chloroquine and hydroxychloroquine, which garnered attention during the SARS-CoV-2 pandemic. mdpi.comsemanticscholar.org This has spurred interest in related heterocyclic compounds, including tetrahydroquinoline analogs, as potential antiviral agents.
Research has identified novel tetrahydroisoquinoline-based compounds with potent activity against SARS-CoV-2. nih.govnih.gov Two specific analogs, trans-1 and trans-2 , were shown to effectively suppress the replication of authentic SARS-CoV-2 in Vero E6 cells. nih.govnih.gov Compound trans-1 demonstrated higher potency and efficiently inhibited viral replication in Calu-3 human lung cells as well. nih.gov Mechanistic studies revealed that its mode of action differs from that of chloroquine, as it primarily inhibits the post-entry stages of viral replication. nih.gov
Table 2: Anti-SARS-CoV-2 Activity of Tetrahydroisoquinoline Analogs
| Compound | Cell Line | EC50 (µM) | Selective Index (SI) | Source |
|---|---|---|---|---|
| trans-1 | Vero E6 | 3.15 | > 63.49 | nih.govnih.gov |
| trans-1 | Calu-3 | 2.78 | > 71.94 | nih.gov |
| Chloroquine (for comparison) | Calu-3 | 44.90 | 2.94 | nih.gov |
Anti-parasitic Activity
The 1,2,3,4-tetrahydroquinoline scaffold is a significant structural motif in the development of therapeutic agents, including those with anti-parasitic properties. Research has demonstrated the potential of these compounds against various parasites.
One area of investigation has been their efficacy against Plasmodium falciparum, the parasite responsible for malaria. A study exploring a specific tetrahydroquinoline hit from the Pathogen Box, MMV692140, identified it as active against multiple life-cycle stages of Plasmodium parasites. The exploration of its structure-activity relationships led to the identification of an analog with a 30-fold improvement in antimalarial potency in the asexual blood stage. The mechanism of action was identified as the inhibition of Plasmodium falciparum translation elongation factor 2 (PfeEF2).
The following table details the in vitro antimalarial activity of several 2-substituted-1,2,3,4-tetrahydroquinoline analogs against the 3D7 strain of P. falciparum.
| Compound | R Group at C2 | 3D7 IC₅₀ (μM) |
| 27 | 2-Propyl | 5.6 ± 0.92 |
| 28 | Cyclopentyl | 3.3 ± 0.48 |
| 29 | Cyclohexyl | 3.5 ± 0.02 |
| 35 | 4-Pyrrolidinylphenyl | 0.15 ± 0.006 |
| 36 | 4-Pyrrolidinylphenyl | 0.066 ± 0.008 |
| (Data sourced from a study on tetrahydroquinoline antimalarial hits) |
Beyond malaria, tetrahydroquinoline derivatives have been noted for their potential against other parasitic infections, including Chagas disease (antichagasic activity). The broad anti-parasitic potential highlights the importance of the tetrahydroquinoline nucleus in medicinal chemistry for developing new treatments for infectious diseases.
Neurological and Neurodegenerative Disease Modulation
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine levels in the brain. ust.hknih.gov Tetrahydroquinoline derivatives have emerged as promising inhibitors of these enzymes. ust.hk The tetrahydroquinoline moiety can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions.
Numerous studies have synthesized and evaluated various analogs for their cholinesterase inhibitory activity. For instance, a series of N-allyl/propargyl-4-substituted-1,2,3,4-tetrahydroquinoline analogs were investigated, with some N-allyl derivatives showing more potent inhibition against BChE than AChE. In another study, a series of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives displayed moderate to good inhibition of both AChE and BChE. One compound from this series, with a piperazine substituent, exhibited the most potent activity against AChE (IC₅₀ = 0.56 μM) and also showed significant BChE inhibition (IC₅₀ = 2.3 μM).
Hybrid molecules incorporating the tetrahydroquinoline scaffold have also been developed. A tacrine-tetrahydroquinoline heterodimer, compound 7b , was found to be a highly potent AChE inhibitor with an IC₅₀ value of less than 1 nM, while showing selectivity over BChE. ust.hk This compound demonstrated the ability to restore synaptic activity in mouse brain slices and enhance hippocampal long-term potentiation, indicating its potential as a cognitive enhancer. ust.hk
The table below summarizes the inhibitory activities of selected tetrahydroquinoline derivatives against cholinesterase enzymes.
| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) |
| N-allyl-6-bromo-tetrahydroquinoline (20b) | BChE | 25.58 μM |
| 3,4-dihydro-2(1H)-quinoline-O-alkylamine (21c) | AChE | 0.56 μM |
| 3,4-dihydro-2(1H)-quinoline-O-alkylamine (21c) | BuChE | 2.3 μM |
| Tacrine-tetrahydroquinoline heterodimer (7b) | AChE | < 1 nM |
| (Data compiled from various studies on cholinesterase inhibitors). ust.hk |
Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated significant neuroprotective properties, suggesting their potential in mitigating neuronal damage associated with neurodegenerative diseases like Parkinson's disease. One notable derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been shown to alleviate oxidative stress and inflammation in animal models of Parkinsonism. nih.gov
In a study using a rotenone-induced rat model of Parkinson's disease, HTHQ administration led to several neuroprotective effects:
Reduction of Oxidative Stress: HTHQ significantly decreased the levels of oxidative stress markers, including 8-isoprostane, as well as products of lipid and protein oxidation. nih.gov
Anti-inflammatory Action: The compound reduced the expression of pro-inflammatory cytokines and inhibited the activation of the NF-κB pathway, a key regulator of inflammation. nih.gov
Improved Motor Function: Treatment with HTHQ resulted in enhanced motor coordination scores in the experimental animals. nih.gov
Preservation of Dopaminergic Neurons: HTHQ attenuated histopathological changes in brain tissue and increased levels of tyrosine hydroxylase, an enzyme crucial for dopamine synthesis. nih.gov
These findings indicate that the antioxidant and anti-inflammatory properties of tetrahydroquinoline derivatives contribute to their neuroprotective capacity. nih.gov The mechanism is partly attributed to the secondary nitrogen atom in the hydroquinoline ring, which can form a radical and contribute to its antioxidant action. nih.gov
The 1,2,3,4-tetrahydroquinoline scaffold has been successfully utilized to develop potent opioid receptor antagonists. nih.gov Opioid receptors are critical in regulating various behavioral and homeostatic functions. Structure-activity relationship (SAR) studies on a series of tetrahydroquinoline derivatives led to the discovery of highly effective antagonists for these receptors. nih.gov
One particular analog, designated 2v , was identified as a potent antagonist with a high functional activity against the μ-opioid receptor, exhibiting a Kᵢ value of 1.58 nM. nih.gov The development of such potent antagonists from the tetrahydroquinoline chemical class underscores the versatility of this scaffold in designing molecules that can modulate the opioid system. nih.gov Pharmacokinetic data from these studies also suggest that these novel analogs could be particularly advantageous for peripheral applications. nih.gov
A novel therapeutic strategy for the treatment of chronic pain involves the disruption of the interaction between Cav3.2 T-type calcium channels and ubiquitin-specific peptidase 5 (USP5). researchgate.netwipo.int This interaction is known to be upregulated in conditions of neuropathic and inflammatory pain. researchgate.netnih.gov Tetrahydroquinoline-based compounds have been identified as potent disruptors of this protein-protein interaction, presenting a new class of potential analgesics. researchgate.net
Research has led to the design and identification of tetrahydroquinoline scaffold-based small molecules that potently inhibit the Cav3.2-USP5 interaction. researchgate.net Two compounds, in particular, have shown very strong potency:
Compound 16: Displayed an IC₅₀ value of 95 nM in an ELISA assay measuring the disruption of the Cav3.2-USP5 interaction. researchgate.net
Compound 22: Exhibited even greater potency with an IC₅₀ value of 12 nM. researchgate.net
Oral administration of these compounds in a mouse model of inflammatory pain resulted in analgesic effects that were comparable or superior to the widely used nonsteroidal anti-inflammatory drug, naproxen. researchgate.net A patent application further describes 5-membered cyclo-fused tetrahydroquinoline derivatives as useful analgesics for treating pain by inhibiting these specific interactions. wipo.int This targeted approach provides a promising avenue for developing new pain therapies. nih.gov
Other Pharmacological Activities
The versatile 1,2,3,4-tetrahydroquinoline scaffold is associated with a wide spectrum of other pharmacological activities, making it a privileged structure in medicinal chemistry. ajrconline.orgajrconline.org
Anticancer/Antitumor Activity: Several tetrahydroquinoline derivatives have been investigated for their antiproliferative effects against various cancer cell lines. nih.govmdpi.com For example, incorporating an aryl group at the 4-position of the quinoline structure has been shown to dramatically increase the antiproliferative effect by up to 90% in certain cell lines. nih.gov Morpholine-substituted tetrahydroquinoline derivatives have also demonstrated potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast (MDA-MB-231) cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range. mdpi.com These compounds are being explored as potential mTOR inhibitors for cancer therapy. mdpi.comtandfonline.com
Anticonvulsant Activity: The tetrahydroquinoline nucleus is a key feature in the design of anticonvulsant agents. mdpi.comnih.gov Certain derivatives have shown significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov For instance, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, a related analog, was identified as a particularly potent anticonvulsant. nih.gov
Anti-inflammatory and Antioxidant Activities: As mentioned in the neuroprotection section, tetrahydroquinoline derivatives possess inherent anti-inflammatory and antioxidant properties. nih.govajrconline.org The antioxidant effect is linked to the ability of the secondary nitrogen atom to stabilize radicals. nih.gov This activity is beneficial in conditions characterized by high levels of oxidative stress. nih.gov
Anti-diabetic Activity
The management of type 2 diabetes mellitus often involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which can delay glucose absorption and lower postprandial blood glucose levels. Research into quinoline derivatives has revealed their potential as inhibitors of these enzymes. A series of quinoline-based hybrids, specifically 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 7-chloro-N-phenylquinolin-4-amine, were synthesized and evaluated for their α-glucosidase inhibitory properties. nih.gov Notably, analogs bearing a 4-methylpiperidine or a para-trifluoromethoxy group demonstrated significant α-glucosidase inhibition, with IC50 values of 46.70 µM and 40.84 µM, respectively, which were more potent than the standard inhibitor, acarbose (IC50 = 51.73 µM). nih.gov
Another therapeutic target for type 2 diabetes is the peroxisome proliferator-activated receptor γ (PPARγ). A series of 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives were investigated as potential PPARγ partial agonists. One derivative, (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline, displayed potent partial agonist activity with an EC50 of 13 nM and a maximal response of 30%. nih.gov In animal models, this compound significantly lowered plasma glucose levels in hyperglycemic and insulin-resistant mice. nih.gov These findings suggest that the tetrahydroquinoline and tetrahydroisoquinoline scaffolds are promising frameworks for the development of novel anti-diabetic agents.
| Compound Class | Target | Key Findings |
| Quinoline-pyrazolopyrimidine hybrids | α-glucosidase | Analogs with 4-methylpiperidine and para-trifluoromethoxy groups showed potent inhibition (IC50 = 46.70 µM and 40.84 µM). nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline derivatives | PPARγ | A derivative exhibited potent partial agonist activity (EC50 = 13 nM) and reduced plasma glucose in mice. nih.gov |
Anti-HIV Activity
The CXC chemokine receptor 4 (CXCR4) is a critical co-receptor for the entry of T-tropic human immunodeficiency virus (HIV) into host cells. nih.gov Consequently, CXCR4 antagonists represent a viable strategy for anti-HIV therapy. A series of isoquinoline analogs bearing a tetrahydroquinoline moiety as a head group have been synthesized and evaluated for their CXCR4 affinity and antagonism. nih.gov These compounds demonstrated excellent activity, with one of the most promising analogs displaying consistently low nanomolar activity in various assays. nih.gov
Further research into tetrahydroisoquinoline analogs has led to the identification of potent inhibitors of HIV-1. A series of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines were synthesized and screened for their activity against HIV-1. Several of these compounds exhibited potent anti-HIV activities, with EC50 values in the low micromolar range. Specifically, compounds with 6,7-dihydroxy substitutions showed a higher selective index compared to their 6,7-dimethoxy counterparts due to significantly lower cytotoxicity.
| Compound Series | Target/Mechanism | Potency (EC50) |
| Isoquinoline-based CXCR4 antagonists with tetrahydroquinoline moiety | CXCR4 antagonism | Low nanomolar activity nih.gov |
| 1-Aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines | Anti-HIV-1 activity | 4.6 - 8.2 µM |
Anti-hyperlipidemic Activity
While direct studies on the anti-hyperlipidemic activity of this compound are not extensively documented, the therapeutic potential of targeting hyperlipidemia has driven research into various molecular scaffolds. Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Current treatments include statins and fibrates, but the search for new agents with improved efficacy and safety profiles is ongoing.
Research into novel therapeutic agents has explored various heterocyclic compounds for their ability to modulate lipid metabolism. For instance, newly synthesized tricyclic benzothieno 1,2,3-triazine derivatives have shown significant protection against chemically induced hyperlipidemia in animal models. These compounds prevented the elevation of serum cholesterol, triglycerides, LDL-C, and VLDL-C, while maintaining HDL-C levels. Although not tetrahydroquinoline derivatives, these findings highlight the potential for novel heterocyclic structures to exhibit beneficial effects on lipid profiles. Further investigation into the anti-hyperlipidemic properties of this compound and its analogs is warranted to explore their potential in this therapeutic area.
Adrenergic Activity
The adrenergic system plays a crucial role in regulating various physiological processes, and compounds that interact with adrenergic receptors have significant therapeutic applications. A complex 2,4,6-trisubstituted tetrahydroquinoline isolated from Martinella iquitosensis has been reported to exhibit activity as a bradykinin (B550075) antagonist and also interact with α-adrenergic, histaminergic, and muscarinic receptors.
Furthermore, studies on 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated their interaction with β-adrenoceptors. Specifically, (-)-5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its β-adrenoceptor activity. This line of research indicates that the broader tetrahydroquinoline and tetrahydroisoquinoline scaffolds can be functionalized to interact with adrenergic receptors, suggesting a potential area of investigation for this compound and its analogs.
EPAC Inhibition
Exchange protein directly activated by cAMP (EPAC) is a guanine (B1146940) nucleotide exchange factor and a sensor for the second messenger cAMP. EPAC proteins are involved in numerous cellular processes, and their dysregulation has been implicated in diseases such as cancer and cardiac hypertrophy. A tetrahydroquinoline analog, identified as CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde), has been identified as a specific inhibitor of EPAC1.
Structure-activity relationship (SAR) studies on CE3F4 and its analogs have provided insights into the structural requirements for EPAC1 inhibition. The inhibitory potency was found to be influenced by substitutions on the tetrahydroquinoline ring. For instance, the 5,7-dibromo analog (CE3F4) was approximately four times more potent than the corresponding 5-bromo analog. The N-formyl group was also found to be important for activity. These findings highlight the potential of the tetrahydroquinoline scaffold for the development of selective EPAC inhibitors.
| Compound | Description | Key SAR Findings |
| CE3F4 | 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde | 5,7-dibromo substitution enhances potency compared to mono-bromo analogs. |
| CE3F4 Analogs | Variously substituted tetrahydroquinolines | The N-formyl group is a key feature for EPAC inhibitory activity. |
Wound Healing Properties
The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Tetrahydroquinoline derivatives have been investigated for their potential to promote wound healing. A series of novel spiro-tetrahydroquinoline derivatives were synthesized and evaluated for their effects on human keratinocyte cells and in a mouse excision wound model.
The study found that three of the synthesized spiro-tetrahydroquinoline derivatives demonstrated significant wound-healing activities. This suggests that the tetrahydroquinoline scaffold can serve as a basis for the development of new therapeutic agents to enhance the wound healing process. While the specific mechanisms of action were not fully elucidated, the pro-healing effects observed in both in vitro and in vivo models underscore the potential of this class of compounds in regenerative medicine.
NF-κB Inhibition
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is associated with numerous chronic diseases, including cancer and inflammatory disorders. Consequently, inhibitors of NF-κB activation are of significant therapeutic interest.
Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. A synthesized series of novel 1,2,3,4-tetrahydroquinoline derivatives were evaluated, and one compound, in particular, exhibited exceptionally potent inhibition of LPS-induced NF-κB transcriptional activity, being 53 times more potent than a reference compound. This compound also displayed significant cytotoxicity against various human cancer cell lines. These findings strongly indicate that the 1,2,3,4-tetrahydroquinoline scaffold is a valuable template for designing potent NF-κB inhibitors with potential applications in treating inflammatory diseases and cancer.
Molecular Mechanisms of Action
Target Identification and Validation
The therapeutic and biological activities of 2-Propyl-1,2,3,4-tetrahydroquinoline and its derivatives are rooted in their ability to interact with specific molecular targets. While direct studies on this compound are limited, research on the broader class of tetrahydroquinolines has identified several key proteins, including mTOR, EPAC1, and SERCA, as potential targets.
mTOR: The mechanistic target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival. preprints.org Dysregulation of the mTOR pathway is a hallmark of many diseases, including cancer. Certain morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors. preprints.org The tetrahydroquinoline scaffold was selected based on its structural similarities to known mTOR inhibitors, suggesting its potential to interact with the ATP-binding pocket of the kinase. preprints.org
EPAC1: Exchange protein directly activated by cAMP 1 (EPAC1) is a guanine (B1146940) nucleotide exchange factor that plays a significant role in various cellular processes. A tetrahydroquinoline analog, identified as CE3F4, has been shown to be an inhibitor of EPAC1. nih.gov This compound blocks the guanine nucleotide exchange activity of EPAC1 towards its effector, Rap1, both in cell-free systems and within intact cells. nih.gov The inhibitory mechanism appears to be uncompetitive with respect to EPAC1 agonists. nih.gov Structure-activity relationship studies have highlighted the importance of specific chemical groups on the tetrahydroquinoline skeleton for its inhibitory activity. nih.gov
SERCA: The Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) is a pump that transports calcium ions from the cytosol into the sarcoplasmic reticulum. While direct evidence for this compound is not available, the modulation of calcium signaling is a known activity of some related heterocyclic compounds, suggesting that SERCA could be a potential, though unconfirmed, target for this class of molecules.
Table 1: Identified Molecular Targets of Tetrahydroquinoline Analogs
| Target | Compound Class | Mechanism of Action | Reference |
|---|---|---|---|
| mTOR | Morpholine-Substituted Tetrahydroquinolines | Inhibition of kinase activity | preprints.org |
| EPAC1 | Tetrahydroquinoline analog (CE3F4) | Uncompetitive inhibition of guanine nucleotide exchange activity | nih.gov |
Cellular Pathways Affected
The interaction of tetrahydroquinoline derivatives with their molecular targets leads to the modulation of critical cellular pathways, most notably those involved in the cell cycle and apoptosis.
Cell Cycle: The cell cycle is a tightly regulated process that governs cell division and proliferation. chemicalbook.com Its dysregulation is a fundamental aspect of cancer. Some novel tetrahydroquinoline derivatives have demonstrated the ability to induce cell cycle arrest. For instance, one derivative was found to cause cell cycle arrest at the G2/M phase in colon and lung cancer cell lines, which subsequently leads to programmed cell death. mostwiedzy.pl
Apoptosis: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. mdpi.com Many therapeutic agents exert their effects by inducing apoptosis in target cells. Several studies have shown that tetrahydroquinoline derivatives can trigger apoptosis through various mechanisms. nih.gov For example, certain derivatives induce apoptosis through both intrinsic and extrinsic pathways. mostwiedzy.pl The activation of Caspase-3/7, a key executioner in apoptosis, has been observed following treatment with a specific tetrahydroquinoline derivative in glioblastoma cells. nih.gov This process is often mediated by the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of the apoptotic cascade. nih.gov
Table 2: Effects of Tetrahydroquinoline Derivatives on Cellular Pathways
| Cellular Pathway | Effect | Mechanism | Cell Line(s) | Reference |
|---|---|---|---|---|
| Cell Cycle | G2/M Phase Arrest | Leads to apoptotic cell death | Colon (HTC-116), Lung (A549) | mostwiedzy.pl |
| Apoptosis | Induction | Activation of intrinsic and extrinsic pathways | Glioblastoma (SNB19, LN229) | nih.gov |
| Apoptosis | Induction | ROS-mediated, Caspase-3/7 activation | Glioblastoma (SNB19, LN229) | nih.gov |
Receptor Binding and Modulation
The tetrahydroisoquinoline scaffold, structurally related to tetrahydroquinoline, has been extensively studied for its interaction with various receptors, particularly opioid receptors.
Opioid Receptors: Opioid receptors, which include the μ, δ, and κ subtypes, are G-protein coupled receptors that mediate the effects of opioids. guidetopharmacology.org While research on this compound's direct interaction with these receptors is not specified, potent and selective kappa opioid receptor antagonists have been developed from the tetrahydroisoquinoline class. nih.govnih.gov These antagonists are of interest for their potential therapeutic applications in treating substance abuse, depression, and anxiety disorders. nih.gov The binding affinity and selectivity of these compounds are determined by their specific chemical structures and substitutions. nih.govnih.gov
Ion Channel Modulation
Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects.
Cav3.2 T-type calcium channels: T-type calcium channels, particularly the Cav3.2 subtype, are low-voltage activated channels involved in neuronal excitability and other physiological functions. nih.gov While there is no direct evidence of this compound modulating these channels, the broader class of small molecules is known to interact with various ion channels. T-type calcium channels are considered therapeutic targets for a range of neurological and cardiovascular conditions. nih.gov The potential for tetrahydroquinoline derivatives to modulate these channels remains an area for future investigation.
Structure Activity Relationship Sar Studies for 2 Propyl 1,2,3,4 Tetrahydroquinoline Analogs
Influence of Substituents on Biological Potency and Selectivity
The biological activity of the 2-propyl-1,2,3,4-tetrahydroquinoline scaffold can be significantly modulated by introducing various substituents on both the aromatic ring and the heterocyclic nitrogen. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for specific biological targets.
In a series of morpholine-substituted tetrahydroquinoline derivatives designed as potential mTOR inhibitors, the substituents on an N-linked benzamide (B126) moiety were found to be critical for cytotoxic activity. mdpi.com The presence of highly electron-withdrawing trifluoromethyl groups on the benzamide ring enhanced cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines. mdpi.com This highlights the importance of electronic effects in the activity of N-acyl THQ analogs.
The following table summarizes the cytotoxic activity of selected N-substituted 7-amino-THQ derivatives, illustrating the impact of different substitution patterns on their anticancer potency.
| Compound | Substituent Group (R) on N-Benzoyl Moiety | IC50 (µM) vs. A549 Cells | IC50 (µM) vs. MCF-7 Cells | IC50 (µM) vs. MDA-MB-231 Cells |
|---|---|---|---|---|
| Compound 10d | 4-(Morpholinomethyl)-3-(trifluoromethyl)phenyl | 0.062 | 0.58 | 1.003 |
| Compound 10e | 3,5-bis(Trifluoromethyl)phenyl | 0.033 | 0.24 | 0.59 |
| Compound 10h | 2-Fluoro-5-(trifluoromethyl)phenyl | 0.14 | 0.087 | 0.17 |
Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. mdpi.compreprints.org
Furthermore, acylation of the nitrogen atom in the THQ ring can be controlled to achieve regioselectivity, which is essential for synthesizing specific, biologically active analogs. rsc.org The choice of protecting group on the nitrogen and the ring size of the heterocycle can direct Friedel–Crafts acylation to specific positions on the aromatic ring, allowing for systematic exploration of the SAR. rsc.org
Stereochemical Effects on Activity
Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of this compound analogs can have a profound impact on their pharmacological properties. biomedgrid.com The C2 position, bearing the propyl group, is a chiral center, leading to the existence of (R) and (S) enantiomers. These enantiomers can exhibit significantly different biological activities, metabolic profiles, and toxicities due to their distinct three-dimensional arrangements, which dictate how they interact with chiral biological targets like enzymes and receptors. biomedgrid.com
The importance of stereochemistry in the THQ scaffold has been demonstrated in studies of related analogs. For example, in a series of 2-carboxy-1,2,3,4-tetrahydroquinolines designed as antagonists for the glycine (B1666218) site of the NMDA receptor, stereochemistry at both the C2 and C4 positions was critical for activity. nih.gov A significant increase in potency and stereoselectivity was observed within a series of 4-acetate derivatives. nih.gov The trans-4-acetic acid analog was found to be substantially more potent—by a factor of 100—than the corresponding cis isomer. nih.gov This dramatic difference in affinity underscores the highly specific spatial requirements of the receptor's binding pocket.
The table below illustrates the stereochemical influence on the binding affinity of 4-substituted-2-carboxytetrahydroquinoline analogs at the NMDA receptor glycine site.
| Compound | Stereochemistry at C4 | Binding Affinity (IC50, µM) |
|---|---|---|
| 4-Acetoxy-2-carboxy-THQ | trans | 0.04 |
| 4-Acetoxy-2-carboxy-THQ | cis | 4.0 |
Data sourced from a study on 2-carboxytetrahydroquinolines as NMDA receptor antagonists. nih.gov
These findings emphasize that for 2-substituted tetrahydroquinolines, including the 2-propyl variant, it is essential to synthesize and evaluate individual enantiomers to fully characterize their pharmacological profiles and identify the more active and potentially safer stereoisomer. biomedgrid.comnih.gov
Pharmacophore Modeling and Design Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is instrumental in designing novel this compound analogs with improved potency and selectivity.
By analyzing a set of active tetrahydroquinoline derivatives, a pharmacophore model can be constructed, which then serves as a template for virtual screening of compound libraries or for the rational design of new molecules. For example, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an anticancer target, developed both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models. nih.govresearchgate.net
The CoMSIA model revealed the relative contributions of different molecular fields to the inhibitory activity:
Hydrophobic Field: 34.3%
Hydrogen Bond Donor Field: 30.7%
Hydrogen Bond Acceptor Field: 20.1%
Steric Field: 15.0%
This model indicates that hydrophobicity and hydrogen bond donor characteristics are the most critical features for the activity of these inhibitors. nih.gov The contour maps generated from these models provide a visual guide for drug design, suggesting where bulky groups, hydrophobic moieties, or hydrogen bond donors/acceptors should be placed on the THQ scaffold to enhance binding and activity. For instance, the model suggested that introducing small hydrophobic and hydrogen-bonding donor groups in specific regions would enhance inhibitor activity. nih.gov
Similarly, a structure-based pharmacophore model was developed for tetrahydroquinoline-based activators of pyruvate (B1213749) kinase isozyme M2 (PKM2), another important target in cancer therapy. This model identified key features including hydrogen bond acceptors, hydrogen bond donors, hydrophobic features, and aromatic rings as essential for activity. Such models provide a rational basis for designing new this compound analogs by ensuring they possess the correct spatial arrangement of these crucial pharmacophoric features.
Conformational Analysis and its Impact on Biological Activity
The biological activity of a flexible molecule like this compound is not only dependent on its structure but also on its preferred three-dimensional shape or conformation. Conformational analysis aims to identify the low-energy, biologically active conformation that the molecule adopts when it binds to its target.
The tetrahydroquinoline ring is not planar and typically adopts a half-chair conformation. The orientation of substituents on this ring can be either pseudo-axial or pseudo-equatorial, and this orientation can significantly influence biological activity. Studies on 2-carboxytetrahydroquinoline antagonists of the NMDA receptor have shown that a pseudo-equatorial placement of the carboxylate group at the C2 position is a requirement for effective binding. nih.gov This demonstrates that the receptor's binding pocket is sterically constrained and can only accommodate a specific conformer of the ligand.
Computational methods such as molecular dynamics (MD) simulations are valuable tools for conformational analysis and for understanding the stability of a ligand-receptor complex. preprints.orgnih.gov For instance, in the development of tetrahydroquinoline-based mTOR inhibitors, MD simulations were used to confirm the stability of the binding mode predicted by molecular docking. preprints.org These simulations can reveal key interactions, such as hydrogen bonds, that stabilize the complex over time and provide insights into the dynamic behavior of the ligand in the binding site. By understanding the preferred conformation and the key stabilizing interactions, medicinal chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to a significant increase in binding affinity and biological potency.
Computational Studies and in Silico Analysis
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Molecular docking simulations for the tetrahydroquinoline scaffold reveal its potential to interact with various biological targets. Studies on derivatives have shown that the tetrahydroquinoline nucleus can fit into the binding pockets of enzymes like Lysine-specific demethylase 1 (LSD1) and Epidermal Growth Factor Receptor (EGFR). unesp.brmdpi.com The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. mdpi.comnih.gov
For instance, in a study of tetrahydroquinoline derivatives as LSD1 inhibitors, key interactions were observed with specific amino acid residues. Hydrogen bonds were commonly formed with residues such as Asp555 and Glu559, while the tetrahydroquinoline ring itself often engaged in hydrophobic interactions within the receptor's active site. mdpi.com The nature and position of substituents on the tetrahydroquinoline core significantly influence these interactions. A 2-propyl group, as in 2-Propyl-1,2,3,4-tetrahydroquinoline, would be expected to contribute to hydrophobic interactions within a binding pocket. nih.gov
Table 1: Key Ligand-Protein Interactions for Tetrahydroquinoline Derivatives with LSD1
| Interacting Residue | Interaction Type | Derivative Group Involved |
|---|---|---|
| Asp555 | Hydrogen Bond | Amide Linkage |
| Pro888 | Hydrogen Bond | Amide Linkage |
| Glu559 | Hydrogen Bond | Amide Linkage |
| Various | Hydrophobic | Tetrahydroquinoline Core |
Data sourced from studies on various tetrahydroquinoline derivatives targeting LSD1. mdpi.com
Binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. Lower energy scores typically indicate a more stable and favorable interaction. In silico docking of tetrahydroquinoline derivatives against the EGFR protein (PDB ID: 4LRM) has demonstrated a range of binding affinities. unesp.br One study identified a derivative (Compound C14) with a strong binding affinity of -10.1 kcal/mol, which correlated well with its experimental inhibitory activity (IC50 = 0.69 µM). unesp.br
The predicted binding affinity is a critical parameter in virtual screening campaigns to identify potential drug candidates from large compound libraries. For this compound, its binding affinity would be highly dependent on the specific protein target being investigated.
Table 2: Sample Binding Affinity Predictions for Tetrahydroquinoline Derivatives against EGFR
| Compound ID | Binding Affinity (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|
| C14 | -10.1 | 0.69 |
| C1 | Not specified | Not specified |
| C9 | Not specified | Not specified |
Data derived from a molecular docking study on tetrahydroquinoline derivatives against the EGFR protein. unesp.br
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a protein-ligand complex, offering a more dynamic picture than the static view provided by molecular docking. mdpi.com
MD simulations performed on complexes of tetrahydroquinoline derivatives and their target proteins, such as LSD1, have been used to validate docking results and assess the stability of the predicted binding poses. mdpi.com The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site. mdpi.com
In a 100-nanosecond simulation of a tetrahydroquinoline derivative bound to LSD1, the complex demonstrated good stability, confirming the binding mode predicted by docking. mdpi.com Such simulations can reveal subtle conformational changes in both the protein and the ligand upon binding, providing crucial information for optimizing ligand design. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.
For tetrahydroquinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed. mdpi.com In a study on 40 tetrahydroquinoline derivatives as LSD1 inhibitors, robust CoMFA and CoMSIA models were established with good statistical and predictive properties. mdpi.comresearchgate.net
These models generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, the models might indicate that bulky, hydrophobic groups (like a propyl group) are favored in one region, while hydrogen bond donors are preferred in another. Such insights are invaluable for guiding the rational design of more potent analogs. mdpi.com
Table 3: Statistical Results of a 3D-QSAR Study on Tetrahydroquinoline Derivatives
| Model | q² (Internal Predictive Ability) | R²pred (External Predictive Ability) |
|---|---|---|
| CoMFA | 0.778 | 0.709 |
| CoMSIA | 0.764 | 0.713 |
A q² > 0.5 indicates good internal validation, and an R²pred > 0.6 suggests good external prediction ability. mdpi.com
Pharmacokinetic and Pharmacodynamic (ADMET) Predictions
ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties are critical for determining a molecule's potential as a drug. fiveable.me
Web-based tools and software are commonly used to predict the ADMET properties of compounds like this compound based on its structure. unesp.br Studies on related derivatives have utilized platforms like SwissADME and pkCSM to evaluate key parameters. unesp.br These predictions include assessments of oral bioavailability, adherence to drug-likeness rules (such as Lipinski's Rule of Five), potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. unesp.brmdpi.com
For example, drug-likeness analyses of tetrahydroquinoline derivatives have shown that many compounds in this class possess favorable properties, such as appropriate molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP), suggesting good potential for oral bioavailability. unesp.brjapsonline.com
Table 4: Predicted ADMET-Related Properties for a Set of Tetrahydroquinoline Derivatives
| Property | Range Observed in Derivatives | Favorable Range for Oral Drugs |
|---|---|---|
| Molecular Weight ( g/mol ) | 324.38 - 590 | < 500 |
| Hydrogen Bond Acceptors | 4 - 8 | ≤ 10 |
| Hydrogen Bond Donors | 0 - 2 | ≤ 5 |
| Rotatable Bonds | 3 - 9 | ≤ 10 |
| Topological Polar Surface Area (Ų) | 55.14 - 134.93 | < 140 |
Data sourced from an ADMET screening of various tetrahydroquinoline derivatives. unesp.br
Virtual Screening and Drug Discovery Pipelines
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a critical first step in many drug discovery pipelines, allowing for the cost-effective prioritization of compounds for further experimental testing. For a molecule like this compound, a virtual screening campaign would typically involve several key stages, from initial library preparation to hit identification and optimization.
The general tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. This versatility makes its derivatives, including the 2-propyl substituted variant, interesting candidates for inclusion in screening libraries. Computational studies on analogous tetrahydroquinoline derivatives have explored their potential as inhibitors for a range of therapeutic targets, including but not limited to epidermal growth factor receptor (EGFR), lysine-specific demethylase 1 (LSD1), and mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.comresearchgate.net
A hypothetical virtual screening pipeline for this compound would likely commence with the generation of a 3D conformation of the molecule. This structure would then be used as a query to screen against a database of 3D structures of known biological targets. The screening process often employs molecular docking simulations, which predict the preferred orientation of the ligand when bound to a target and estimate the strength of the interaction, often expressed as a binding energy or docking score.
For instance, in studies involving other 2-substituted tetrahydroquinolines, such as 2-aryl or 2-methyl derivatives, molecular docking has been used to investigate their binding modes within the active sites of cancer-related proteins like histone demethylases (e.g., KDM4A, KDM4B, KDM5A) and the human epidermal growth factor receptor 2 (HER-2). rsc.org These studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. While specific data for the 2-propyl derivative is not available, it can be postulated that the propyl group would likely engage in hydrophobic interactions within a corresponding pocket of a target protein.
Following initial docking-based screening, more advanced computational methods may be employed to refine the results. Techniques such as Molecular Dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, are often developed for a series of related compounds. A 3D-QSAR study on a series of tetrahydroquinoline derivatives, for example, could elucidate the structural features that are critical for their inhibitory activity against a specific target. mdpi.com
The in silico evaluation would also typically include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for assessing the drug-likeness of a compound in the early stages of discovery. For various tetrahydroquinoline derivatives, ADMET profiling has been used to estimate properties such as lipophilicity (cLogP) and potential toxicity, helping to identify candidates with more favorable pharmacokinetic profiles. rsc.orgunesp.br
While detailed, specific research findings and data tables for the virtual screening of this compound are not present in the current body of scientific literature, the established methodologies used for its structural analogs provide a clear framework for how such an investigation would be conducted. The insights gained from these related studies underscore the potential of the tetrahydroquinoline scaffold in drug discovery and highlight the computational tools that are pivotal in exploring this potential.
Analytical Methodologies in Research
Spectroscopic Characterization
Spectroscopy is the primary tool for elucidating the molecular structure of 2-Propyl-1,2,3,4-tetrahydroquinoline, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of tetrahydroquinoline derivatives. rsc.org
1H NMR: Proton NMR spectra are used to identify the number and types of hydrogen atoms in the molecule. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the propyl group (methyl, methylene, and methine), the protons on the heterocyclic ring at positions 2, 3, and 4, and the proton attached to the nitrogen atom (N-H). The chemical shifts, signal splitting patterns (multiplicity), and integration values provide comprehensive structural information.
Dynamic NMR: While specific studies on this compound are not available, Dynamic NMR could be employed to study conformational dynamics, such as ring inversion of the tetrahydroquinoline core or restricted rotation around single bonds. Such studies provide insights into the molecule's three-dimensional structure and flexibility.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular formula C12H17N), the exact mass is approximately 175.1361 Da. uni.lu
Mass spectrometry data can also reveal information about the molecule's structure through analysis of its fragmentation patterns. While experimental mass spectra for this specific compound are not readily published, predicted m/z values for various adducts are available and are essential for its identification in complex mixtures, often in conjunction with chromatographic separation. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 176.14338 |
| [M+Na]⁺ | 198.12532 |
| [M-H]⁻ | 174.12882 |
| [M+NH₄]⁺ | 193.16992 |
| [M+K]⁺ | 214.09926 |
| [M]⁺ | 175.13555 |
Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem. uni.lu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.
Aromatic C-H stretch: Peaks typically appearing just above 3000 cm⁻¹.
Aliphatic C-H stretch: Peaks appearing just below 3000 cm⁻¹ for the sp³ hybridized carbons of the propyl group and the saturated ring.
C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N stretch: A peak in the 1250-1350 cm⁻¹ region.
While a specific spectrum for the 2-propyl derivative is not available, the IR spectrum for the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), is well-documented and serves as a reference. nist.gov
Chromatographic Techniques
Chromatographic methods are employed to separate this compound from reaction mixtures or other complex samples, and to determine its purity and concentration.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. For substituted tetrahydroquinolines, reverse-phase (RP) HPLC is a common method. sielc.com A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com Detection is often achieved using a UV detector, as the aromatic ring of the tetrahydroquinoline moiety absorbs UV light. The method can be optimized to achieve separation from starting materials, byproducts, and other impurities.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column (e.g., an HP-5 column, which has a non-polar stationary phase) using an inert carrier gas like helium or nitrogen. rsc.orgscirp.org The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. A Flame Ionization Detector (FID) is commonly used for quantification. rsc.org For unambiguous identification, GC is often coupled with a mass spectrometer (GC-MS), which provides mass spectral data for the separated components. scirp.org
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and stereochemistry, making it the gold standard for the determination of the absolute configuration of chiral molecules. The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be deduced.
The data obtained from an X-ray crystallographic analysis is comprehensive, as illustrated by the information available for the 1-tosyl derivative. This level of detail is crucial for understanding structure-activity relationships and for designing new molecules with specific stereochemical properties.
Table 2: Crystallographic Data for 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566)
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₇NO₂S | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 8.2176 (7) | nih.gov |
| b (Å) | 8.0468 (6) | nih.gov |
| c (Å) | 22.2439 (18) | nih.gov |
| β (°) | 98.107 (4) | nih.gov |
| Volume (ų) | 1456.2 (2) | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
| Note: This data is for a derivative of tetrahydroquinoline and serves to illustrate the type of information obtained from X-ray crystallography. |
Advanced Techniques (e.g., Operando NMR for Reaction Monitoring)
Advanced analytical methods, such as operando Nuclear Magnetic Resonance (NMR) spectroscopy, offer dynamic insights into chemical reactions as they occur. Operando NMR allows for the real-time, in-situ monitoring of reacting systems, providing valuable information on reaction kinetics, mechanisms, and the formation of transient intermediates that may be undetectable by conventional chromatographic techniques. iastate.edu
The synthesis of 2-substituted-tetrahydroquinolines has been effectively studied using high-pressure operando Magic Angle Spinning (MAS) NMR. iastate.edursc.org In a notable study on the tandem synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) (a close analog of the 2-propyl derivative), researchers used ¹³C MAS-NMR to track the evolution of reactants, intermediates, and products directly within the NMR rotor under reaction conditions (50 bar H₂). rsc.org
This powerful technique enabled the direct observation and quantification of key unstable intermediates, such as 2-phenyl-3,4-dihydroquinoline. iastate.edursc.org By monitoring the concentration changes of various species over time, a detailed reaction network was constructed. iastate.edursc.org The kinetic data obtained from operando NMR provided a molecular-level understanding of the tandem catalysis, revealing the most probable reaction pathways and helping to optimize reaction conditions for maximizing the yield of the desired tetrahydroquinoline product. iastate.edursc.org
Table 3: Key Findings from Operando NMR Study of 2-Phenyl-tetrahydroquinoline Synthesis
| Observation | Significance | Reference |
| Real-time monitoring of reactants and products | Allows for the calculation of reaction kinetics and understanding of the overall reaction progress. | iastate.edu |
| Identification of unstable intermediates | Provided direct evidence for the involvement of species like 2-phenyl-3,4-dihydroquinoline, which are difficult to isolate. | rsc.orgrsc.org |
| Elucidation of the reaction network | Helped to map the complex parallel and consecutive pathways involved in the tandem reaction. | iastate.edursc.org |
| Optimization of reaction conditions | The mechanistic insights gained allowed for the tuning of selectivity towards the desired product. | rsc.org |
Applications Beyond Medicinal Chemistry
Use in Dye Chemistry
The core structure of 1,2,3,4-tetrahydroquinoline (B108954) has been identified as a promising electron donor moiety in the design of organic dyes for various applications. However, specific research detailing the use of 2-Propyl-1,2,3,4-tetrahydroquinoline in lasing dyes and dye-sensitized solar cells (DSSCs) is not extensively available in peer-reviewed literature.
While general quinoline (B57606) derivatives are being investigated for their potential in lasing dyes due to their unique optical properties, there is no direct evidence to suggest that this compound has been specifically synthesized or optimized for this purpose. mdpi.com
In the realm of Dye-Sensitized Solar Cells (DSSCs) , numerous studies have explored the use of various substituted tetrahydroquinolines as the electron-donating part of D-π-A (donor-π-bridge-acceptor) organic sensitizers. These studies, however, have primarily focused on derivatives such as 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline and other custom-synthesized analogues. The specific performance metrics of a DSSC utilizing a dye based on this compound have not been reported.
Agrochemical Applications
The tetrahydroquinoline scaffold has shown promise as a source of new agrochemicals, with some derivatives exhibiting fungicidal properties. Research has demonstrated the antifungal activity of various synthetic tetrahydroquinolines against phytopathogenic fungi. For instance, certain derivatives have shown inhibitory effects on the growth of fungi such as Cladosporium cladosporoides.
Despite these findings for the broader class of compounds, specific studies on the agrochemical applications, including antifungal, herbicidal, or insecticidal activities, of this compound are not prominently featured in the available scientific literature.
Materials Science
The application of 1,2,3,4-tetrahydroquinoline and its derivatives in materials science is an emerging area of interest. The heterocyclic structure offers potential for incorporation into novel polymers or as a building block for functional materials. However, there is a notable lack of specific research articles or patents that describe the use of this compound in the development of new materials, such as polymers, coatings, or electronic materials. The influence of the 2-propyl substituent on the material properties of any such derived material remains uninvestigated.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of tetrahydroquinolines is evolving, with a strong emphasis on green and sustainable chemistry principles to improve efficiency and reduce environmental impact. arabjchem.orgresearchgate.net Traditional methods are being replaced by innovative catalytic processes that offer high atom economy, yield, and selectivity under milder conditions. nih.govrsc.org
Key developments include:
Borrowing Hydrogen (BH) Methodology : This atom-economical approach utilizes catalysts, such as those based on manganese, to facilitate the synthesis of 1,2,3,4-tetrahydroquinolines from simple alcohols and 2-aminobenzyl alcohols. nih.govacs.org The process is highly efficient, producing water as the only byproduct and eliminating the need for external reducing agents. nih.govacs.org
Domino Reactions : Also known as cascade or tandem reactions, these processes allow for the construction of complex tetrahydroquinoline structures in a single operation without isolating intermediates. nih.gov This strategy significantly enhances synthetic efficiency and is valuable for creating libraries of diverse analogs for drug discovery. nih.gov
Electrochemical Synthesis : This method offers a green alternative for synthesizing tetrahydroquinoline derivatives at room temperature. rsc.org For instance, the electrochemical hydrocyanomethylation of quinolines uses acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor, highlighting an efficient and mild reaction pathway. rsc.org
Advanced Catalysis : Research is ongoing into novel catalytic systems, including gold-catalyzed intramolecular hydroarylation and transfer hydrogenation, for the efficient production of tetrahydroquinolines. organic-chemistry.org Enantioselective methods using chiral phosphoric acids are also being developed to produce specific stereoisomers, which is crucial for pharmacological activity. organic-chemistry.orgdicp.ac.cn
These sustainable and efficient synthetic strategies are pivotal for the large-scale production of tetrahydroquinoline-based drug candidates, making them more accessible for further research and development.
Exploration of New Biological Targets and Therapeutic Areas
While the tetrahydroquinoline core has been historically associated with certain biological activities, emerging research is uncovering its potential across a much broader range of diseases by identifying novel molecular targets. nih.govresearchgate.net This expansion is paving the way for the development of 2-Propyl-1,2,3,4-tetrahydroquinoline and its analogs as treatments for conditions with significant unmet medical needs.
Notable new targets and therapeutic areas include:
Oncology : Tetrahydroquinoline derivatives are being investigated as potent anticancer agents that act on various targets. nih.goveurekaselect.comnih.gov These include the mammalian target of rapamycin (B549165) (mTOR) and lysine-specific demethylase 1 (LSD1), both of which are critical in cancer cell growth and proliferation. researchgate.netmdpi.commdpi.com Analogs have shown promising cytotoxicity against lung, breast, and colorectal cancer cell lines. mdpi.comresearchgate.net
Chronic Pain : A novel therapeutic strategy involves disrupting the interaction between the Cav3.2 T-type calcium channel and the deubiquitinating enzyme USP5. nih.govacs.org Tetrahydroquinoline-based inhibitors have demonstrated potent activity in preclinical models of acute and chronic pain, offering a new avenue for non-opioid pain management. nih.govacs.org
Infectious Diseases : The versatile tetrahydroquinoline scaffold has shown promise in combating various pathogens. rsc.org Analogs have been developed with potent antimalarial, anti-HIV, antibacterial, antifungal, and antileishmanial activities, highlighting their potential as broad-spectrum anti-infective agents. rsc.orgnih.gov
Neurodegenerative Disorders : Certain tetrahydroquinoline compounds are being explored for their neuroprotective properties, with potential applications in treating conditions like Alzheimer's disease. rsc.orgchemicalbook.com
| Biological Target | Therapeutic Area | Key Findings | Citation |
|---|---|---|---|
| mTOR (mammalian Target of Rapamycin) | Oncology | Morpholine-substituted tetrahydroquinolines act as potent mTOR inhibitors, showing high cytotoxicity against lung and breast cancer cells. | researchgate.netmdpi.com |
| LSD1 (Lysine-Specific Demethylase 1) | Oncology | Tetrahydroquinoline derivatives have been designed as reversible LSD1 inhibitors for anticancer therapy. | mdpi.com |
| Cav3.2-USP5 Interaction | Chronic Pain | Lead molecules based on the tetrahydroquinoline scaffold potently inhibit this protein-protein interaction, showing efficacy in mouse models of chronic pain. | nih.govacs.org |
| NF-κB (Nuclear Factor kappa B) | Oncology / Inflammation | Derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, with significant cytotoxicity against human cancer cell lines. | nih.gov |
| HIV Reverse Transcriptase | Infectious Disease (HIV) | Analogs have shown inhibitory activity against the HIV reverse transcriptase enzyme in the nanomolar range. | rsc.org |
Design of Highly Selective and Potent Analogs
The future of tetrahydroquinoline-based therapeutics lies in the rational design of analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. rsc.org Medicinal chemists are employing sophisticated strategies to fine-tune the molecular architecture of the tetrahydroquinoline scaffold to optimize its interaction with biological targets.
Key design strategies include:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the tetrahydroquinoline core and its substituents, researchers can identify the key structural features required for biological activity. For example, SAR studies on inhibitors of the Cav3.2-USP5 interaction helped identify a family of lead molecules with potent and drug-like properties. nih.govacs.org
Molecular Hybridization : This approach involves combining the tetrahydroquinoline scaffold with other known pharmacophores to create hybrid molecules with multi-target activity or improved potency. rsc.org This has been explored for developing multi-target directed ligands for complex diseases like Alzheimer's. rsc.org
Bioisosteric Replacement : This strategy involves substituting certain functional groups with others that have similar physical or chemical properties to enhance the molecule's efficacy, selectivity, or metabolic stability. rsc.org
Targeted Functionalization : The addition of specific functional groups, such as morpholine, has been shown to improve pharmacokinetic properties and enhance binding interactions with targets like mTOR. mdpi.com The strategic placement of substituents on the tetrahydroquinoline ring system is crucial for achieving high potency and selectivity. nih.gov
These design principles are essential for transforming promising hits from initial screening campaigns into viable drug candidates.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Tetrahydroquinolines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to the tetrahydroquinoline class is accelerating the identification and optimization of new drug candidates. mdpi.comdrughunter.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel drug-target interactions, and guide the design of new compounds. nih.govmdpi.com
The integration of AI/ML in tetrahydroquinoline research encompasses:
Quantitative Structure-Activity Relationship (QSAR) Modeling : AI-driven 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully used to study tetrahydroquinoline derivatives. mdpi.com For instance, these models were used to analyze a series of LSD1 inhibitors, leading to the design of novel compounds with predicted superior activity. mdpi.com
Virtual Screening and Molecular Docking : AI algorithms can rapidly screen large virtual libraries of tetrahydroquinoline compounds to identify those with a high probability of binding to a specific biological target. mdpi.com This significantly reduces the time and cost associated with high-throughput screening.
Prediction of ADMET Properties : ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel tetrahydroquinoline analogs early in the discovery process. nih.gov This helps in prioritizing compounds with favorable drug-like properties and reducing late-stage failures.
De Novo Drug Design : Deep learning models can generate entirely new molecular structures based on desired properties. This technology can be used to design novel tetrahydroquinoline analogs optimized for potency against a specific target while maintaining a good safety profile. mdpi.com
Clinical Translation of Promising Tetrahydroquinoline-Based Drug Candidates
The ultimate goal of emerging research is the successful clinical translation of promising tetrahydroquinoline-based compounds into effective therapies for patients. While many novel analogs are in the preclinical stages of development, the therapeutic potential of the broader quinoline (B57606) and tetrahydroquinoline scaffold has been validated by several approved drugs. nih.govchemicalbook.com
The path to clinical translation involves several key considerations:
Preclinical Efficacy : Promising candidates, such as the tetrahydroquinoline-based mTOR inhibitors and Cav3.2-USP5 disruptors, have demonstrated significant efficacy in cellular and animal models of cancer and chronic pain, respectively. mdpi.comnih.gov These results provide a strong rationale for advancing these compounds toward clinical trials.
Pharmacokinetic and Safety Profiles : A critical step is the thorough evaluation of a candidate's pharmacokinetic properties and safety profile. Medicinal chemistry efforts are focused on optimizing molecules to ensure they are well-absorbed, distribute to the target tissue, and have minimal off-target effects. rsc.org
Challenges and Opportunities : One challenge in drug discovery is the identification of pan-assay interference compounds (PAINS), which can give false-positive results in high-throughput screens. acs.org Careful characterization is needed to ensure that the observed activity of a tetrahydroquinoline hit is genuine. acs.org Despite this, the structural versatility and proven track record of the scaffold present a significant opportunity for developing first-in-class treatments. nih.gov
Existing Clinical Precedent : The clinical success of drugs containing the quinoline core, such as the anticancer agents neratinib (B1684480) and bosutinib, provides confidence in the potential of this structural class. nih.gov Furthermore, existing drugs with a tetrahydroquinoline core, like the antiarrhythmic agent Nicainoprol, demonstrate that this scaffold can yield safe and effective medicines. chemicalbook.com
Future efforts will focus on navigating the rigorous process of clinical trials to confirm the safety and efficacy of the most promising new tetrahydroquinoline derivatives in humans, with the hope of adding new, impactful medicines to the pharmacopeia.
Q & A
Basic: What are the common synthesis routes for 2-propyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?
Methodological Answer:
Synthesis typically involves cyclization of substituted aromatic amines with electrophilic agents like epichlorohydrin. For example, N-alkylation of diphenylamine with epichlorohydrin forms intermediates (e.g., N-(3-chloro-2-hydroxypropyl)diphenylamine), which undergo intramolecular cyclization to yield the tetrahydroquinoline core . Substituent location (e.g., propyl groups at C2) dictates reaction conditions: bulky substituents may require elevated temperatures or catalysts (e.g., Lewis acids) to stabilize transition states. Selectivity for mono- vs. bifunctional derivatives depends on the stoichiometry of amine and electrophile .
Basic: What analytical techniques are critical for characterizing this compound purity and structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To confirm regiochemistry of substituents (e.g., propyl group at C2) and hydrogenation levels in the tetrahydro ring .
- GC-MS : For assessing purity (>98% by GC is standard for research-grade compounds) and identifying byproducts .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: How can researchers address challenges in synthesizing bifunctional tetrahydroquinoline derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-tetrahydroquinoline)?
Methodological Answer:
Bifunctional synthesis requires precise control of intramolecular cyclization. For example, using N,N'-di(3-chloro-2-hydroxypropyl)-1,4-diaminobenzene as a precursor, electrophilic attack at the ortho-position of aromatic rings initiates cyclization. Challenges include competing intermolecular reactions, mitigated by slow reagent addition and high-dilution conditions. Reaction progress must be monitored via TLC or HPLC to optimize yields .
Advanced: How should researchers resolve contradictions in reported biological activities of 2-propyl-tetrahydroquinoline derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, concentrations). To address this:
- Perform dose-response studies across multiple models (e.g., enzyme inhibition assays vs. cell-based assays).
- Use molecular docking simulations to validate binding affinities against target receptors.
- Conduct structure-activity relationship (SAR) analyses to isolate the effects of substituents (e.g., propyl chain length) on bioactivity .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as tetrahydroquinolines may irritate mucous membranes .
- Store in airtight containers away from oxidizing agents to prevent decomposition.
- Dispose of waste via approved chemical disposal protocols, particularly for halogenated derivatives .
Advanced: What strategies improve regioselectivity in electrophilic substitution reactions of 2-propyl-tetrahydroquinoline?
Methodological Answer:
Regioselectivity is influenced by directing groups and steric effects. For example:
- Electron-donating groups (e.g., -OCH₃) at C6 direct electrophiles to C5 or C7.
- Steric hindrance from the C2 propyl group can suppress substitution at adjacent positions.
- DFT calculations predict favorable transition states, while protecting groups (e.g., acetyl) temporarily block reactive sites .
Basic: How is 2-propyl-tetrahydroquinoline utilized in analytical chemistry applications?
Methodological Answer:
Derivatives like 3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline serve as chromogenic agents in dry chemistry diagnostic tests (e.g., urea detection). The hydroxyl group reacts with urea to form a colored complex, quantified via reflectance spectroscopy .
Advanced: What methodologies are used to analyze stereochemical outcomes in asymmetric synthesis of tetrahydroquinoline derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
